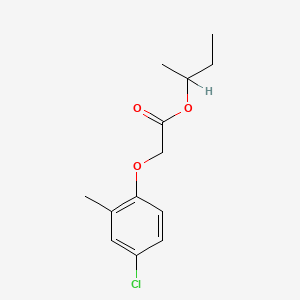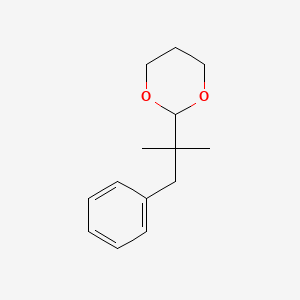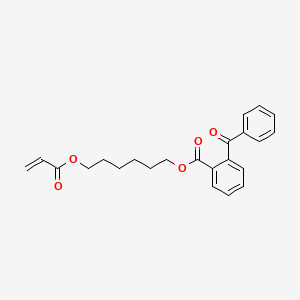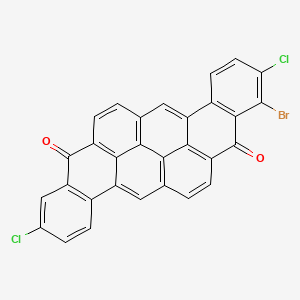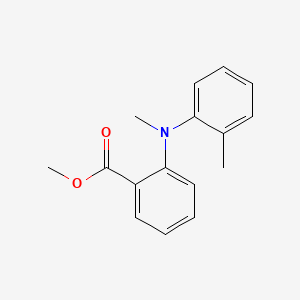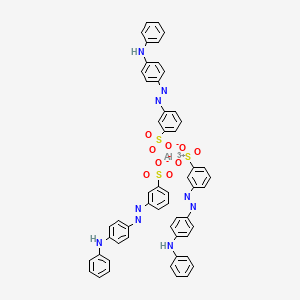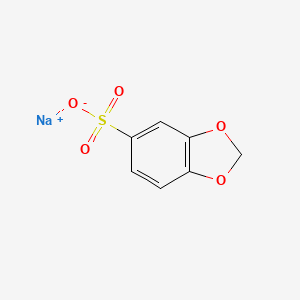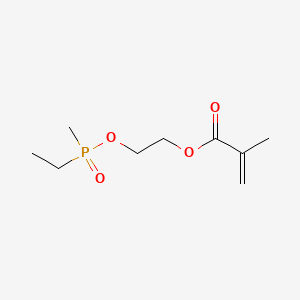
Tin tetrakis(2-sulphidoethyl) tetrastearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(2-sulphidoethyl) tetrastearate typically involves the reaction of tin(IV) chloride with 2-mercaptoethanol and stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tin tetrakis(2-sulphidoethyl) tetrastearate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
Chemistry: Tin tetrakis(2-sulphidoethyl) tetrastearate is widely used as a catalyst in polymerization reactions, facilitating the formation of polymers with desired properties .
Biology and Medicine:
Industry: Industrially, this compound is used as an additive to improve the processing and performance characteristics of materials such as plastics and rubber .
Mechanism of Action
The mechanism by which tin tetrakis(2-sulphidoethyl) tetrastearate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include the activation of specific functional groups, leading to the desired chemical transformations .
Comparison with Similar Compounds
- Tin tetrakis(2-mercaptoethyl) tetrastearate
- Tin tetrakis(2-hydroxyethyl) tetrastearate
- Tin tetrakis(2-aminoethyl) tetrastearate
Uniqueness: Tin tetrakis(2-sulphidoethyl) tetrastearate is unique due to its specific sulfur-containing functional groups, which impart distinct catalytic properties and reactivity compared to other similar compounds .
Properties
CAS No. |
80233-79-0 |
|---|---|
Molecular Formula |
C80H156O8S4Sn |
Molecular Weight |
1493.1 g/mol |
IUPAC Name |
2-octadecanoyloxyethanethiolate;tin(4+) |
InChI |
InChI=1S/4C20H40O2S.Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;/h4*23H,2-19H2,1H3;/q;;;;+4/p-4 |
InChI Key |
OQKOFIROSOVGLK-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



